2-(4-(4-(Hydroxy(oxido)amino)benzylidene)-1(4H)-pyridinyl)ethanol
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Overview
Description
2-(4-(4-(Hydroxy(oxido)amino)benzylidene)-1(4H)-pyridinyl)ethanol is a complex organic compound with a unique structure that includes both benzylidene and pyridinyl groups
Preparation Methods
The synthesis of 2-(4-(4-(Hydroxy(oxido)amino)benzylidene)-1(4H)-pyridinyl)ethanol can be achieved through several synthetic routes. One common method involves the reaction of 4-(4-(Hydroxy(oxido)amino)benzylidene) with 1(4H)-pyridinyl)ethanol under specific reaction conditions. Industrial production methods may involve the use of transition-metal-free methodologies for the chemoselective reduction of benzylidene thiazolidine-2,4-diones and similar heterocycles, allowing for the preparation of a broad scope of the corresponding reduced derivatives in high yields .
Chemical Reactions Analysis
2-(4-(4-(Hydroxy(oxido)amino)benzylidene)-1(4H)-pyridinyl)ethanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include acetic acid-mediated ring-opening reactions of epoxides with amines, which provide β-amino alcohols in high yields with excellent regioselectivity . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications. It is used in the synthesis of natural products, medicine, and agriculture. For example, (4H)-imidazol-4-ones, which are important scaffolds for various applications, can be synthesized using this compound .
Mechanism of Action
The mechanism of action of 2-(4-(4-(Hydroxy(oxido)amino)benzylidene)-1(4H)-pyridinyl)ethanol involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways involved depend on the context of its application, such as its use in medicine or agriculture. Further research is needed to fully elucidate the detailed mechanism of action of this compound.
Comparison with Similar Compounds
2-(4-(4-(Hydroxy(oxido)amino)benzylidene)-1(4H)-pyridinyl)ethanol can be compared with other similar compounds, such as pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines These compounds share structural similarities but differ in their specific chemical properties and applications
Properties
CAS No. |
81587-15-7 |
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Molecular Formula |
C14H14N2O3 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
2-[4-[(4-nitrophenyl)methylidene]pyridin-1-yl]ethanol |
InChI |
InChI=1S/C14H14N2O3/c17-10-9-15-7-5-13(6-8-15)11-12-1-3-14(4-2-12)16(18)19/h1-8,11,17H,9-10H2 |
InChI Key |
CWBKOUWCESQBBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=C2C=CN(C=C2)CCO)[N+](=O)[O-] |
Origin of Product |
United States |
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